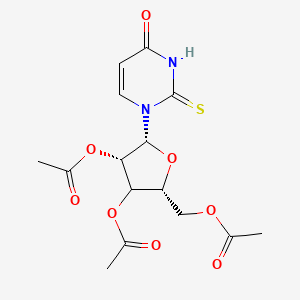

2',3',5'-Tri-O-acetyl-2-thiouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H18N2O8S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[(2R,4S,5R)-3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12?,13+,14-/m1/s1 |

InChI Key |

YKDNCFTUUKOENT-KVYFJXEBSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine from Uridine

This technical guide provides a comprehensive overview of the chemical synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine, a modified nucleoside of significant interest in therapeutic and diagnostic research. The synthesis commences from the readily available starting material, uridine (B1682114), and proceeds through a two-step reaction sequence involving the thionation of the uracil (B121893) ring followed by the acetylation of the ribose moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Synthetic Strategy

The conversion of uridine to this compound is most effectively achieved in a two-step process:

-

Thionation of Uridine to 2-Thiouridine (B16713): The initial step involves the selective conversion of the C2-carbonyl group of the uracil ring in uridine to a thiocarbonyl group. This is typically accomplished using a thionating agent, with Lawesson's reagent being a common and effective choice. This reaction requires protection of the hydroxyl groups of the ribose sugar to prevent side reactions. A common strategy is to first acetylate the hydroxyl groups, perform the thionation, and then remove the acetyl protecting groups.

-

Acetylation of 2-Thiouridine: The second step is the per-O-acetylation of the 2-thiouridine intermediate. This reaction protects the hydroxyl groups and can also improve the solubility and reactivity of the nucleoside in subsequent applications. Acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) is a standard method for this transformation.

Experimental Protocols

Step 1: Synthesis of 2-Thiouridine from Uridine

This step is a multi-stage process involving protection, thionation, and deprotection.

2.1.1. Protection of Uridine: Synthesis of 2',3',5'-Tri-O-acetyluridine

Protocol:

-

Suspend uridine (1.0 eq) in anhydrous pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.5 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2',3',5'-Tri-O-acetyluridine, which can be purified by recrystallization or column chromatography.

2.1.2. Thionation of 2',3',5'-Tri-O-acetyluridine

Protocol:

-

Dissolve 2',3',5'-Tri-O-acetyluridine (1.0 eq) in a dry, inert solvent such as dioxane or toluene.

-

Add Lawesson's reagent (0.5-1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the acetylated 2-thiouridine intermediate.

2.1.3. Deprotection to Yield 2-Thiouridine

Protocol:

-

Dissolve the acetylated 2-thiouridine intermediate in methanolic ammonia (B1221849) (saturated solution of ammonia in methanol).

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the resulting 2-thiouridine by recrystallization or column chromatography.

Step 2: Synthesis of this compound from 2-Thiouridine

Protocol:

-

Suspend 2-thiouridine (1.0 eq) in anhydrous pyridine.

-

Cool the mixture to 0 °C.

-

Add acetic anhydride (3.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in section 2.1.1.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis. Note that yields can vary based on reaction scale and purification methods.

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Thiouridine from Uridine

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protection | Uridine | Acetic anhydride, Pyridine | Pyridine | 0 to RT | 12-16 | 90-95 |

| Thionation | 2',3',5'-Tri-O-acetyluridine | Lawesson's reagent | Dioxane | 100 | 2-4 | 70-80 |

| Deprotection | Acetylated 2-thiouridine | Methanolic ammonia | Methanol | RT | 4-6 | 85-95 |

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound from 2-Thiouridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2-Thiouridine | Acetic anhydride, Pyridine | Pyridine | 0 to RT | 12-16 | 90-95 |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformations from uridine to this compound.

Caption: Chemical synthesis pathway from uridine to the target compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis.

Caption: High-level experimental workflow for the two-step synthesis.

The Biological Activity of Acetylated 2-Thiouridine: A Technical Guide for Researchers

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of 2-thiouridine (B16713) and explores the potential implications of its acetylation. While direct research on the biological functions of acetylated 2-thiouridine is limited, this document synthesizes the extensive knowledge of its parent compound, 2-thiouridine, a modified nucleoside with critical roles in translational fidelity and significant potential as a broad-spectrum antiviral agent. This guide will delve into the known mechanisms of action of 2-thiouridine, its biosynthesis, and its therapeutic applications, while also discussing the chemical basis and potential consequences of its acetylation.

Introduction to 2-Thiouridine

2-Thiouridine (s²U) is a naturally occurring modified pyrimidine (B1678525) nucleoside found in transfer RNA (tRNA) across all three domains of life.[1] It is most commonly located at the wobble position (position 34) of the anticodon loop in tRNAs specific for glutamic acid, glutamine, and lysine.[1][2][3] The presence of the sulfur atom at the C2 position of the uridine (B1682114) base confers unique structural and functional properties to the tRNA molecule.

The primary role of 2-thiouridine in tRNA is to enhance the efficiency and accuracy of protein synthesis.[4] It achieves this by stabilizing the codon-anticodon interaction at the ribosome's A-site, which helps to prevent frameshifting during translation.[4] This stabilization is attributed to the conformational rigidity that the 2-thio modification imparts on the ribose sugar, favoring the 3'-endo conformation characteristic of A-form RNA.[5]

Beyond its fundamental role in translation, 2-thiouridine has garnered significant interest for its therapeutic potential, particularly as a broad-spectrum antiviral agent against positive-strand RNA viruses.[6][7][8][9]

Acetylation of 2-Thiouridine: A Chemical Perspective

Acetylation is a common chemical modification of nucleosides, often employed in synthetic organic chemistry and drug development.[10][11] The process typically involves the reaction of the nucleoside with an acetylating agent, such as acetic anhydride, in the presence of a catalyst. In the context of 2-thiouridine, acetylation would likely occur at the hydroxyl groups of the ribose sugar (2', 3', and 5' positions).

While specific protocols for the acetylation of 2-thiouridine are not extensively detailed in the available literature, general methods for nucleoside acetylation are well-established.[10] It is important to note that the conditions of acetylation could potentially affect the thiocarbonyl group at the C2 position.

The biological implications of acetylating 2-thiouridine are not yet well-defined in published research. However, acetylation of other bioactive molecules is known to alter their physicochemical properties, which can in turn influence their biological activity. Potential effects of acetylation on 2-thiouridine could include:

-

Increased Lipophilicity: The addition of acetyl groups would make the molecule more lipid-soluble, potentially enhancing its ability to cross cell membranes.

-

Altered Bioavailability: Changes in lipophilicity and solubility can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Prodrug Potential: Acetylated nucleosides can act as prodrugs, where the acetyl groups are removed by cellular esterases to release the active parent compound.

-

Modified Target Interaction: The bulky acetyl groups could sterically hinder or alter the interaction of 2-thiouridine with its biological targets, such as viral RNA-dependent RNA polymerase or the ribosomal machinery.

Further research is needed to elucidate the specific biological activities of acetylated 2-thiouridine.

Biological Activity of 2-Thiouridine

Role in Translation

The 2-thio modification at the wobble position of tRNA is crucial for maintaining translational fidelity. It restricts the conformational flexibility of the anticodon loop, thereby ensuring proper codon recognition.[5] This is particularly important for the accurate decoding of codons ending in A or G.[12] The removal of the 2-thio group has been shown to significantly reduce the efficiency of protein synthesis.[2][3]

Antiviral Activity

Recent studies have highlighted the potent and broad-spectrum antiviral activity of 2-thiouridine against a range of positive-sense single-stranded RNA (ssRNA+) viruses.[6][7][8][9] This includes clinically significant pathogens such as:

-

Dengue virus (DENV)

-

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants

-

Zika virus (ZIKV)

-

Yellow fever virus (YFV)

-

Japanese encephalitis virus (JEV)

-

West Nile virus (WNV)

-

Chikungunya virus (CHIKV)

The primary mechanism of its antiviral action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[6][8] By acting as a nucleoside analogue, 2-thiouridine can be incorporated into the nascent viral RNA chain, leading to the termination of RNA synthesis. Animal studies have demonstrated that treatment with 2-thiouridine can significantly reduce viral load and improve survival rates in mice infected with DENV2 or SARS-CoV-2.[7][8]

Quantitative Data on 2-Thiouridine Activity

The following tables summarize key quantitative data related to the biological and physicochemical properties of 2-thiouridine.

Table 1: Thermodynamic Effects of 2-Thiouridine on RNA Duplex Stability

| Duplex | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference |

| Unmodified RNA Duplex | 19.0 | -2.8 | - | - | [5] |

| RNA Duplex with s²U | 30.7 | -4.8 | - | - | [5] |

| U:A pair | - | -8.18 | -64.3 | - | [13] |

| s²U:A pair | - | -9.05 | -55.0 | - | [13] |

Table 2: Antiviral Activity of 2-Thiouridine

| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Reference |

| Dengue Virus 2 (DENV2) | VeroE6 | 1.8 | >100 | [7] |

| Dengue Virus 2 (DENV2) | Huh7 | 0.9 | >100 | [7] |

| SARS-CoV-2 | VeroE6 | 3.6 | >100 | [7] |

Biosynthesis of 2-Thiouridine

The biosynthesis of 2-thiouridine is a complex enzymatic process that involves a sulfur relay system.[1] While the specific enzymes can vary between organisms, the general pathway involves the activation of sulfur from cysteine and its transfer to the uridine base in tRNA.

In bacteria like E. coli, the MnmA pathway is responsible for the 2-thiolation of uridine at the wobble position.[1] This pathway involves the cysteine desulfurase IscS, which provides the sulfur, and a series of Tus proteins that act as sulfur carriers to the thiouridylase MnmA.[1]

In the cytosol of eukaryotes, the Ncs6/Urm1 pathway is utilized.[1] This pathway is dependent on Fe-S cluster biosynthesis and involves the cysteine desulfurase Nfs1, the sulfur carriers Urm1 and Tum1, the Urm1 activation enzyme Uba4, and the Ncs6/Ncs2 modification enzyme complex.[1]

Experimental Protocols

Synthesis of 2-Thiouridine

A common method for the chemical synthesis of 2-thiouridine involves the coupling of a silylated 2-thiouracil (B1096) with a protected ribofuranose, followed by deprotection steps.[5]

Protocol Outline:

-

Silylation of 2-thiouracil: 2-thiouracil is reacted with a silylating agent (e.g., hexamethyldisilazane) to protect the nitrogen atoms.

-

Coupling Reaction: The silylated 2-thiouracil is coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate). This is a Vorbrüggen glycosylation reaction.

-

Deprotection: The benzoyl protecting groups on the ribose are removed using a basic solution, such as ammonia (B1221849) in methanol.

-

Purification: The final product, 2-thiouridine, is purified using chromatographic techniques like flash chromatography or HPLC.

UV Thermal Melting (Tm) Analysis

UV thermal melting studies are used to determine the stability of RNA duplexes containing 2-thiouridine.

Protocol Outline:

-

Sample Preparation: Complementary RNA oligonucleotides (one with and one without s²U) are annealed in a buffer solution (e.g., 100 mM NaCl, 25 mM phosphate (B84403) buffer, 0.5 mM EDTA, pH 7.0).

-

Thermal Denaturation: The absorbance of the RNA duplex solution is monitored at a specific wavelength (e.g., 260 nm) as the temperature is gradually increased.

-

Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the duplex has denatured into single strands, is determined from the resulting melting curve.

Signaling Pathways and Workflows

The following diagrams illustrate the biosynthetic pathway of 2-thiouridine and a general workflow for its synthesis and analysis.

Caption: Biosynthesis of 2-thiouridine in E. coli via the MnmA pathway.

Caption: General workflow for the synthesis and analysis of 2-thiouridine.

Conclusion and Future Directions

2-Thiouridine is a modified nucleoside with well-established roles in ensuring the fidelity of protein translation and has emerged as a promising broad-spectrum antiviral agent. Its biological activities are intrinsically linked to the presence of the 2-thio modification.

The biological activity of acetylated 2-thiouridine remains a largely unexplored area. Future research should focus on:

-

Developing efficient and selective synthesis methods for acetylated 2-thiouridine derivatives.

-

Evaluating the antiviral activity of acetylated 2-thiouridine against a panel of RNA viruses. This would determine if acetylation enhances or diminishes its therapeutic potential, possibly through a prodrug effect.

-

Investigating the impact of acetylation on the incorporation of 2-thiouridine into tRNA and its subsequent effect on translation.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies of acetylated 2-thiouridine to understand its ADME profile.

A deeper understanding of the structure-activity relationships of acetylated 2-thiouridine will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 8. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses – Institute for Vaccine Research and Development(IVReD), Institute for Integrated Innovations [ivred.hokudai.ac.jp]

- 10. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The thiolation of uridine 34 in tRNA, which controls protein translation, depends on a [4Fe-4S] cluster in the archaeum Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetic nucleoside analog with significant potential in therapeutic applications, primarily as an antiviral and anticancer agent. As a prodrug of 2-thiouridine (B16713) (s²U), its tri-O-acetylated structure is designed to enhance cellular permeability and metabolic stability, allowing for more efficient delivery of the active compound. The parent molecule, 2-thiouridine, has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including Dengue virus and SARS-CoV-2, by inhibiting the viral RNA-dependent RNA polymerase (RdRp). The antitumor properties are hypothesized to be similar to other pyrimidine (B1678525) nucleoside analogs, which disrupt nucleic acid synthesis and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the therapeutic potential, mechanism of action, and relevant experimental protocols for this compound.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Chemical modifications to these molecules are a key strategy to improve their pharmacological properties. This compound is a derivative of the naturally occurring modified nucleoside, 2-thiouridine. The acetylation of the hydroxyl groups on the ribose sugar moiety is a common prodrug approach to increase the lipophilicity of the molecule, thereby facilitating its passage across cellular membranes. Once inside the cell, endogenous esterases are expected to cleave the acetyl groups, releasing the active 2-thiouridine. This active form is then phosphorylated to its triphosphate metabolite, which can act as a competitive inhibitor of viral RNA-dependent RNA polymerase or be incorporated into nascent viral RNA, leading to chain termination. In the context of cancer, the triphosphate form can interfere with DNA and RNA synthesis, ultimately triggering apoptosis.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| Molecular Formula | C₁₅H₁₈N₂O₈S |

| Molecular Weight | 386.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Prodrug Form of | 2-Thiouridine (s²U) |

Potential Therapeutic Applications

Antiviral Activity

The primary therapeutic potential of this compound lies in its role as a prodrug for the broad-spectrum antiviral agent, 2-thiouridine. Studies have shown that 2-thiouridine exhibits potent activity against a range of positive-strand RNA viruses.

Quantitative Data on the Active Compound (2-Thiouridine)

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus (DENV-2) | BHK-21 | 0.8 ± 0.1 | >400 | >500 | [1] |

| SARS-CoV-2 (Wuhan) | VeroE6 | 1.2 ± 0.2 | >400 | >333 | [1] |

| Zika Virus (ZIKV) | Vero | 1.5 ± 0.3 | >100 | >67 | [1] |

| Yellow Fever Virus (YFV) | Vero | 2.1 ± 0.5 | >100 | >48 | [1] |

| Chikungunya Virus (CHIKV) | Vero | 3.5 ± 0.7 | >100 | >29 | [1] |

Anticancer Activity

The potential anticancer applications of this compound are based on the established mechanisms of other nucleoside analogs. These compounds can interfere with the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells. Purine nucleoside analogs, a related class of compounds, have demonstrated broad antitumor activity against lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis[2]. While specific IC₅₀ values for this compound against various cancer cell lines are not currently available in published literature, it remains a promising area for future research.

Mechanism of Action

The therapeutic effect of this compound is predicated on its intracellular conversion to 2-thiouridine and its subsequent phosphorylation to the active triphosphate form.

Figure 1. Prodrug activation pathway of this compound.

Antiviral Mechanism

The active metabolite, 2-thiouridine triphosphate (s²UTP), acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking natural uridine (B1682114) triphosphate (UTP), s²UTP can be incorporated into the growing viral RNA chain. The presence of the sulfur atom at the 2-position of the uracil (B121893) base can disrupt the proper formation of the RNA duplex and interfere with the translocation of the polymerase, leading to premature chain termination and inhibition of viral replication.

Figure 2. Antiviral mechanism of action of 2-thiouridine triphosphate.

Anticancer Mechanism

In the context of oncology, the triphosphorylated 2-thiouridine can be mistakenly incorporated into both DNA and RNA by cellular polymerases. This incorporation can lead to DNA damage, stalled replication forks, and the production of non-functional RNA transcripts. These events can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis) in rapidly proliferating cancer cells.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and biological evaluation of this compound, based on standard methodologies for nucleoside analogs.

Synthesis and Purification of this compound

Materials:

-

2-Thiouridine

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Dissolve 2-thiouridine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Methodological & Application

Application Notes: Incorporation of 2-Thiouridine Derivatives into Oligonucleotides

Introduction The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development.[1][2] Among these, 2-thiouridine (B16713) (s²U) and its derivatives are of significant interest due to their unique biochemical and structural properties.[3][4] The replacement of the oxygen atom at the C2 position of uridine (B1682114) with sulfur alters the nucleoside's electronic and steric characteristics, leading to profound effects on oligonucleotide structure, stability, and biological function.[3] These modifications are particularly relevant for applications in antisense therapeutics, siRNA, and RNA interference, where enhanced binding affinity and specificity to target RNA are paramount.[1][3][5][6]

Key Advantages of 2-Thiouridine Incorporation

-

Enhanced Thermal Stability : Oligonucleotide duplexes containing A-s²U base pairs exhibit significantly higher thermal stability (T_m) compared to their unmodified A-U counterparts.[3][7] This stabilization is attributed to the 2-thiocarbonyl group, which promotes a C3'-endo sugar pucker conformation, pre-organizing the oligonucleotide backbone for A-form helical structures typical of RNA duplexes.[3][8]

-

Improved Binding Specificity : The 2-thiouridine modification enhances the discrimination between matched (A-s²U) and mismatched (G-s²U) base pairs.[3][5] This increased selectivity is crucial for reducing off-target effects in therapeutic applications.

-

Nuclease Resistance : While not as pronounced as phosphorothioate (B77711) modifications, the inclusion of modified nucleosides can contribute to increased resistance against enzymatic degradation, prolonging the oligonucleotide's half-life in biological systems.[9]

-

Modulation of Biological Function : In nature, 2-thiouridine derivatives are often found at the wobble position (34) of tRNAs, where they are essential for accurate and efficient codon recognition during protein synthesis.[4][8] This natural precedent underscores the powerful role of s²U in modulating RNA-protein interactions and overall biological activity.

Applications in Research and Drug Development

-

Antisense Oligonucleotides (ASOs) : The higher binding affinity of s²U-modified ASOs allows for more potent silencing of target mRNA, potentially at lower therapeutic doses.[1][6]

-

Small Interfering RNAs (siRNAs) : Incorporating s²U can improve the thermodynamic stability and specificity of the siRNA duplex, enhancing its gene-silencing efficiency.[1]

-

RNA Probes and Diagnostics : The increased stability and specificity of s²U-containing oligonucleotides make them excellent candidates for developing highly sensitive and specific diagnostic probes for detecting genetic sequences.[2]

Quantitative Data Summary

The incorporation of 2-thiouridine has a quantifiable impact on the thermodynamic stability of RNA duplexes. The following table summarizes representative data from thermal melting (T_m) studies.

| Duplex Sequence (Modified Position Underlined) | Complementary Strand | T_m (°C) with s²U | T_m (°C) with U (Unmodified) | ΔT_m (°C) | Reference |

| 5'-Gs²U UUC-3' | 3'-CmA_m_A_m_A_m_G_m_-5' | 30.7 | 19.0 | +11.7 | [7] |

| 5'-GGACs²U CCAG-3' | 3'-CCUGAGGUC-5' | Data Not Specified | Data Not Specified | Significant Stabilization | [3] |

Note: T_m values are highly dependent on buffer conditions, oligonucleotide concentration, and sequence context. The data presented are for comparative purposes within the cited experiments.

Experimental Protocols and Workflows

The incorporation of 2-thiouridine into synthetic oligonucleotides is achieved using a phosphoramidite (B1245037) building block compatible with standard automated solid-phase synthesis. The acetyl protecting groups on the 2',3',5'-hydroxyls of the starting material are removed during the synthesis of the phosphoramidite. The final phosphoramidite monomer used in the synthesizer is typically protected with a 5'-O-dimethoxytrityl (DMT) group, a 2'-O-TBDMS (tert-butyldimethylsilyl) group, and a β-cyanoethyl group on the phosphite (B83602).

Workflow for Synthesis and Incorporation of 2-Thiouridine

Caption: Overall workflow from the initial modified nucleoside to the final purified oligonucleotide.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general cycle for incorporating the 2-thiouridine phosphoramidite using an automated DNA/RNA synthesizer. The use of 2-thiouridine phosphoramidite without protection on the thio-group is feasible and has been reported.[8][10][11]

Materials

-

5'-DMT-2'-O-TBDMS-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite

-

Standard A, C, G, U RNA phosphoramidites

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Oxidizing solution (e.g., Iodine/water/pyridine or tert-butyl hydroperoxide)[12]

-

Capping solutions (Cap A: Acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile (B52724)

Equipment

-

Automated DNA/RNA oligonucleotide synthesizer

Procedure

-

Preparation : Dissolve the 2-thiouridine phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the synthesizer.

-

Synthesis Initiation : Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the 2-thiouridine incorporation.

-

Synthesis Cycle (Repeated for each monomer) : a. Deblocking (Detritylation) : The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution. b. Coupling : The 2-thiouridine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group. c. Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences. d. Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. Using tert-butyl hydroperoxide can be an effective oxidizer for syntheses involving 2-thiouridine.[12]

-

Final Detritylation : After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

-

Completion : The solid support containing the full-length oligonucleotide is ejected from the column for subsequent cleavage and deprotection.

Protocol 2: Cleavage and Deprotection of 2-Thiouridine Modified Oligonucleotides

This protocol describes the steps to cleave the synthesized oligonucleotide from the solid support and remove the various protecting groups.

Materials

-

Ammonium hydroxide/methylamine (AMA) solution or other deprotection reagents like aqueous ammonia (B1221849) or 40% aqueous methylamine.[13]

-

Triethylamine (B128534) trihydrofluoride (TEA·3HF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RNA Quenching Buffer

-

Nuclease-free water

Equipment

-

Heating block or oven set to 65°C

-

Speed-vac concentrator

-

Microcentrifuge

Procedure

-

Cleavage and Base/Phosphate Deprotection : a. Transfer the CPG support to a screw-cap vial. b. Add the AMA solution (or alternative) to the vial, ensuring the CPG is fully submerged. c. Heat the sealed vial at 65°C for 10-20 minutes.[14] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate and exocyclic amine protecting groups. d. Allow the vial to cool. Transfer the supernatant containing the oligonucleotide to a new nuclease-free tube. e. Dry the oligonucleotide solution completely using a speed-vac.

-

Removal of 2'-O-TBDMS Protecting Group : a. Re-dissolve the dried oligonucleotide pellet in anhydrous DMSO. Gentle heating at 65°C for a few minutes may be necessary.[14][15] b. Add triethylamine trihydrofluoride (TEA·3HF) to the solution.[14] c. Mix well and incubate the mixture at 65°C for 2.5 hours.[14][15] d. Cool the reaction mixture.

-

Quenching and Desalting : a. Quench the reaction by adding RNA quenching buffer or by performing a desalting step such as butanol precipitation.[15] b. The sample is now ready for purification.

Protocol 3: Analysis and Quantification of Incorporation

Analysis is critical to confirm the successful incorporation of 2-thiouridine and to assess the purity of the final product.

Materials

-

Purified oligonucleotide sample

-

Appropriate buffers for HPLC and MS analysis

Equipment

-

High-Performance Liquid Chromatography (HPLC) system (ion-exchange or reverse-phase)

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

-

UV-Vis Spectrophotometer

Procedure

-

Purity Analysis by HPLC : a. Analyze the purified oligonucleotide using anion-exchange or reverse-phase HPLC. b. The chromatogram should show a major peak corresponding to the full-length product. The purity can be estimated by integrating the peak area.

-

Mass Confirmation by Mass Spectrometry : a. Determine the molecular weight of the purified oligonucleotide using ESI-MS or MALDI-MS. b. The observed mass should match the calculated theoretical mass of the 2-thiouridine-containing sequence. The mass difference between a uridine (U) and a 2-thiouridine (s²U) residue is approximately 16.0 Da (Sulfur mass minus Oxygen mass).

-

Quantification by UV Spectrophotometry : a. Measure the absorbance of the final oligonucleotide solution at 260 nm (A₂₆₀). b. Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the specific sequence. The extinction coefficient should be calculated based on the sequence composition, taking into account the contribution of the 2-thiouridine residue.

Logical Diagram for Quality Control

Caption: Decision workflow for the quality control analysis of the final oligonucleotide product.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 3. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur modification in natural RNA and therapeutic oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00038A [pubs.rsc.org]

- 5. Chemical synthesis of LNA-2-thiouridine and its influence on stability and selectivity of oligonucleotide binding to RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides - ePrints Soton [eprints.soton.ac.uk]

- 10. Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient assessment of modified nucleoside stability under conditions of automated oligonucleotide synthesis: characterization of the oxidation and oxidative desulfurization of 2-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

Application Notes and Protocols: 2',3',5'-Tri-O-acetyl-2-thiouridine in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetic nucleoside analog that holds significant promise in the field of antiviral drug discovery. As a prodrug, its acetyl groups enhance cell permeability, allowing for efficient delivery into host cells. Once inside, cellular esterases are believed to cleave the acetyl groups, releasing the active compound, 2-thiouridine (B16713) (s2U). This active metabolite has demonstrated broad-spectrum antiviral activity, particularly against positive-strand RNA viruses. These application notes provide a comprehensive overview of its utility, mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action

2-Thiouridine, the active form of this compound, targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][2][3] Upon intracellular phosphorylation to its triphosphate form (s2UTP), it acts as a competitive inhibitor of natural uridine (B1682114) triphosphate (UTP). Incorporation of s2UTP into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby halting viral replication. This mechanism of action suggests a high barrier to the development of viral resistance and supports its broad-spectrum activity.[4]

References

- 1. [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Thiouridine shows activity against DENV and SARS-CoV-2 ssRNA+ viruses | BioWorld [bioworld.com]

- 4. asiaresearchnews.com [asiaresearchnews.com]

Application Note: HPLC Purification of 2',3',5'-Tri-O-acetyl-2-thiouridine

Introduction

2',3',5'-Tri-O-acetyl-2-thiouridine is a modified nucleoside analog of significant interest in the development of therapeutic oligonucleotides and as a research tool in molecular biology. The acetyl groups enhance its lipophilicity, facilitating cell membrane permeability, while the 2-thio modification can impart unique base-pairing properties and resistance to enzymatic degradation. High purity of this compound is critical for its application in drug development and scientific research to ensure reproducible and reliable results. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such modified nucleosides. This application note details a reverse-phase HPLC method for the efficient purification of this compound.

Experimental Protocol

This protocol outlines a general method for the purification of this compound using a reverse-phase HPLC system. The parameters provided should be considered a starting point and may require optimization based on the specific HPLC system, column, and the purity of the crude sample.

1. Materials and Reagents

-

This compound (crude)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, 1.0 M, pH 7.0

-

Methanol (for sample dissolution)

-

0.22 µm syringe filters

2. Instrumentation

-

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

A semi-preparative or preparative reverse-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Sample Preparation

-

Dissolve the crude this compound in a minimal amount of methanol.

-

Dilute the dissolved sample with Mobile Phase A (see below) to a final concentration suitable for injection (e.g., 1-10 mg/mL).

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method

The following table summarizes the HPLC parameters for the purification of this compound.

| Parameter | Value |

| Column | Reverse-Phase C18, 10 mm x 250 mm, 5 µm |

| Mobile Phase A | 50 mM Triethylammonium acetate (TEAA), pH 7.0 in Water |

| Mobile Phase B | 50 mM Triethylammonium acetate (TEAA), pH 7.0 in Acetonitrile |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm and 280 nm |

| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |

| Gradient Program | See Table 2 |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 41 | 95 | 5 |

| 50 | 95 | 5 |

5. Post-Purification Processing

-

Collect the fractions corresponding to the main peak of this compound.

-

Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

-

Analyze the purity of the final product by analytical HPLC.

Workflow Diagram

Caption: Workflow for the HPLC purification of this compound.

Results and Discussion

The described reverse-phase HPLC method is designed to effectively separate this compound from potential impurities such as starting materials, incompletely acetylated intermediates, and other reaction byproducts. The use of a C18 column provides good retention for the relatively nonpolar acetylated nucleoside. The triethylammonium acetate buffer system is a common choice for oligonucleotide and nucleoside purification as it is volatile and can be easily removed during the lyophilization step.

The gradient elution, starting with a low concentration of acetonitrile and gradually increasing, allows for the separation of compounds with a wide range of polarities. The initial isocratic hold at 5% acetonitrile helps in binding the sample to the column, while the subsequent linear gradient effectively elutes the compounds based on their hydrophobicity. This compound, being more hydrophobic than its non-acetylated or partially acetylated counterparts, is expected to elute at a higher acetonitrile concentration.

UV detection at 260 nm is standard for nucleosides due to the strong absorbance of the pyrimidine (B1678525) ring. Monitoring at a second wavelength, such as 280 nm, can help in distinguishing the target compound from certain impurities.

The detailed protocol provides a robust starting point for the purification of this compound using reverse-phase HPLC. This method is suitable for researchers, scientists, and drug development professionals requiring a high-purity product for their applications. Optimization of the gradient, flow rate, and sample loading may be necessary to achieve the desired purity and yield for specific crude sample characteristics and available instrumentation.

Application Note: Deprotection of Acetyl Groups from 2',3',5'-Tri-O-acetyl-2-thiouridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The removal of acetyl protecting groups from hydroxyl moieties is a fundamental step in nucleoside chemistry, crucial for the synthesis of modified nucleosides used in therapeutics and research. This document provides detailed protocols for the deprotection of 2',3',5'-Tri-O-acetyl-2-thiouridine to yield 2-thiouridine (B16713). Two common and highly efficient methods are presented: deacetylation using methanolic ammonia (B1221849) and Zemplén deacetylation using catalytic sodium methoxide (B1231860). This note includes a comparative data table, detailed experimental procedures, and workflow diagrams to guide researchers in selecting and performing the optimal deprotection strategy.

Chemical Deprotection Scheme

The overall chemical transformation involves the base-catalyzed hydrolysis of the three acetyl ester groups on the ribose sugar of the 2-thiouridine nucleoside.

Caption: General reaction scheme for the deacetylation of this compound.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the quantitative parameters for the two primary methods of O-deacetylation of acetylated nucleosides. These conditions are generally applicable to this compound.

| Parameter | Method 1: Methanolic Ammonia | Method 2: Zemplén Deacetylation |

| Primary Reagent | Ammonia (NH₃) in Methanol (B129727) (MeOH) | Catalytic Sodium Methoxide (NaOMe) in Methanol (MeOH) |

| Reagent Concentration | Saturated or 2 M solution in MeOH[1] | Catalytic (e.g., 0.1 eq.); often added as a 1 M solution in MeOH[2][3] |

| Temperature | Room Temperature (approx. 20-25°C) | 0°C to Room Temperature[3] |

| Reaction Time | 2 - 16 hours | 30 minutes - 4 hours[2][3] |

| Typical Yield | High (>90% to quantitative)[4] | High (>95% to quantitative)[5] |

| Work-up Procedure | Simple evaporation of solvent and excess ammonia. | Neutralization with H⁺ ion-exchange resin or weak acid, filtration, and evaporation.[3] |

| Key Advantages | Mild conditions, volatile reagents are easily removed. | Very fast reaction, requires only a catalytic amount of base.[5] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium methoxide is corrosive and reacts violently with water. Ammonia is corrosive and has a pungent odor.

Protocol 1: Deprotection using Methanolic Ammonia

This protocol utilizes a solution of ammonia in methanol to gently remove the acetyl groups. The procedure is straightforward, and the work-up is simple.

Materials and Reagents:

-

This compound

-

Methanol (MeOH), anhydrous

-

Ammonia solution in Methanol (e.g., 7 N solution or a freshly prepared saturated solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)

-

TLC developing chamber and solvent system (e.g., Dichloromethane:Methanol 9:1 v/v)

-

UV lamp (254 nm)

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Reagent Addition: Add the methanolic ammonia solution (e.g., 5-10 volumes relative to the substrate) to the flask.

-

Reaction: Seal the flask and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The product, 2-thiouridine, will be significantly more polar and have a lower Rf value. Visualize spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Once the reaction is complete, concentrate the solution to dryness using a rotary evaporator. The excess ammonia and methanol will be removed under vacuum.

-

Purification (if necessary): The resulting crude product is often of high purity. If further purification is needed, it can be achieved by silica gel column chromatography.

Protocol 2: Zemplén Deacetylation

This classic method employs a catalytic amount of sodium methoxide for rapid and efficient deacetylation.[3]

Materials and Reagents:

-

This compound

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe), 1 M solution in MeOH[3]

-

Ion-exchange resin (H⁺ form, e.g., Dowex® 50WX8 or Amberlite® IR120)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

TLC supplies (as in Protocol 1)

-

pH test paper

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[3]

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Reagent Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.[3]

-

Reaction: Remove the flask from the ice bath and allow it to stir at room temperature.

-

Monitoring: Monitor the reaction by TLC as described in Protocol 1. Zemplén reactions are often complete within 30-60 minutes.

-

Neutralization: Once the reaction is complete, add the H⁺ ion-exchange resin in small portions until the pH of the solution becomes neutral (pH ≈ 7), as checked with pH paper.[3]

-

Filtration: Filter the mixture to remove the resin, and wash the resin with a small amount of methanol.[3]

-

Work-up: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.[3]

-

Purification (if necessary): The crude product can be purified by silica gel column chromatography if required.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the general laboratory workflow for the deprotection of acetylated nucleosides.

Caption: A step-by-step workflow for the deprotection and purification of 2-thiouridine.

References

Application Notes: 2',3',5'-Tri-O-acetyl-2-thiouridine for RNA Structure Probing

Introduction

2',3',5'-Tri-O-acetyl-2-thiouridine is a protected, cell-permeable derivative of 2-thiouridine (B16713) (s²U), a naturally occurring modified nucleoside found in transfer RNAs (tRNAs)[1][2][3]. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar increase the molecule's lipophilicity, facilitating its passive diffusion across cell membranes. Once inside the cell, endogenous esterases cleave the acetyl groups, releasing 2-thiouridine. This unmodified nucleoside can then be phosphorylated by cellular kinases and incorporated into newly transcribed RNA in place of uridine (B1682114) by RNA polymerases.

The incorporated s²U serves as a powerful biophysical and biochemical probe for RNA structure and interactions. Its utility stems from two key properties:

-

Thermodynamic Modulation: The substitution of oxygen with sulfur at the C2 position of the uracil (B121893) base alters its hydrogen bonding and base-stacking properties. Notably, 2-thiouridine stabilizes U:A Watson-Crick base pairs and destabilizes U:G wobble pairs[1][4]. This predictable modulation of duplex stability can be used to probe and validate RNA secondary structures.

-

Photo-Crosslinking: Like other thiolated nucleosides such as 4-thiouridine (B1664626) (s⁴U), 2-thiouridine can be activated by long-wave UV light (e.g., 365 nm) to form a reactive triplet state. This allows for "zero-length" covalent crosslinking to interacting molecules, including other RNA strands or RNA-binding proteins (RBPs), that are in close proximity[5][6][7][8].

These application notes provide an overview of the quantitative effects of s²U on RNA structure and detailed protocols for its use in metabolic labeling, interaction mapping, and analysis.

Data Presentation

The incorporation of 2-thiouridine into an RNA duplex has a significant and measurable impact on its thermodynamic stability. The following tables summarize quantitative data from thermal denaturation studies, comparing RNA duplexes containing s²U with their unmodified (U) and 4-thiouridine (s⁴U) counterparts.

Table 1: Effect of Thiouridine Isomers on RNA Duplex Melting Temperature (Tm)

| Duplex Sequence Context | Modification | Tm (°C) | ΔTm vs. Unmodified (°C) | Reference |

| GsUUUC paired with GmAmAmAmCm | Unmodified (U) | 19.0 | - | [9] |

| Gs²UUUC paired with GmAmAmAmCm | 2-Thiouridine (s²U) | 30.7 | +11.7 | [2][9] |

| Gs⁴UUUC paired with GmAmAmAmCm | 4-Thiouridine (s⁴U) | 14.5 | -4.5 | [9] |

As shown, the presence of a single s²U modification dramatically stabilizes the RNA duplex, increasing its melting temperature by 11.7°C compared to the native sequence[2][9]. In contrast, the s⁴U isomer has a destabilizing effect.

Table 2: Thermodynamic Parameters of RNA Duplex Formation at 25°C

| Duplex Pair | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |

| U:A | -10.0 | -47.7 | -37.7 | [1] |

| s²U:A | -10.5 | -45.5 | -35.0 | [1] |

| U:U | -7.24 | -9.14 | -1.9 | [1] |

| s²U:U | -8.65 | -14.7 | -6.05 | [1] |

These data indicate that the stabilizing effect of s²U is primarily entropic in origin, likely due to the pre-organization of the single-stranded RNA containing s²U prior to hybridization[1][4]. The presence of s²U makes duplex formation more favorable for both the canonical s²U:A pair and the s²U:U mismatch compared to their unmodified counterparts[1].

Visualizations

Experimental and Logical Workflows

References

- 1. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Labeling of RNA with 2',3',5'-Tri-O-acetyl-2-thiouridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of newly transcribed RNA is a powerful technique to study the dynamics of RNA synthesis, processing, and decay. This method introduces modified nucleosides into nascent RNA transcripts, which can then be specifically isolated and analyzed. While 4-thiouridine (B1664626) (4sU) is a commonly used nucleoside for this purpose, 2',3',5'-Tri-O-acetyl-2-thiouridine (Ac2SU) offers a valuable alternative. The acetylation of 2-thiouridine (B16713) (2sU) enhances its cell permeability, potentially allowing for lower labeling concentrations and reduced cytotoxicity. Once inside the cell, Ac2SU is deacetylated by cellular esterases to 2-thiouridine, which is then converted to 2-thiouridine triphosphate (s2UTP) and incorporated into newly synthesized RNA by RNA polymerases. This application note provides detailed protocols for the metabolic labeling of RNA using Ac2SU, from cell culture to the isolation of labeled RNA, and discusses its applications in research and drug development.

Principle of Ac2SU Metabolic RNA Labeling

The workflow for metabolic labeling of RNA with Ac2SU begins with the introduction of the acetylated nucleoside analog to the cell culture medium. Due to its increased lipophilicity, Ac2SU readily crosses the cell membrane. Intracellular esterases then remove the acetyl groups, releasing 2-thiouridine (2sU). The cellular nucleotide salvage pathway subsequently phosphorylates 2sU to its triphosphate form, s2UTP. During transcription, RNA polymerases incorporate s2UTP into nascent RNA in place of uridine (B1682114) triphosphate (UTP). The incorporated 2-thiouridine contains a thiol group, which serves as a chemical handle for the subsequent biotinylation and affinity purification of the newly synthesized RNA.

Figure 1: Intracellular processing of this compound (Ac2SU).

Applications in Research and Drug Development

Metabolic labeling with Ac2SU enables the study of various aspects of RNA biology with high temporal resolution:

-

RNA Synthesis and Turnover Rates: By pulse-labeling cells with Ac2SU, researchers can isolate and quantify newly synthesized RNA to determine transcription rates. Pulse-chase experiments can be used to measure RNA decay rates.

-

Analysis of Co-transcriptional Processes: The isolation of nascent RNA allows for the study of co-transcriptional processes such as splicing and polyadenylation.

-

Drug Discovery and Development: This technique can be employed to assess the effect of drug candidates on transcription and RNA stability on a genome-wide scale.

-

PAR-CLIP and other Crosslinking Methods: 2-thiouridine can be used in photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP) to identify RNA-binding protein interaction sites.

Experimental Protocols

The following protocols are adapted from established methods for 4sU labeling and should be optimized for the specific cell type and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac2SU

Materials:

-

This compound (Ac2SU)

-

Cell culture medium

-

Cultured cells of interest

-

TRIzol reagent or other lysis buffer for RNA extraction

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of Ac2SU Labeling Medium:

-

Prepare a stock solution of Ac2SU in DMSO.

-

On the day of the experiment, dilute the Ac2SU stock solution into pre-warmed cell culture medium to the desired final concentration. It is crucial to determine the optimal concentration empirically, starting with a range of 10 µM to 200 µM.

-

-

Labeling:

-

Aspirate the existing medium from the cells and replace it with the Ac2SU-containing medium.

-

Incubate the cells for the desired labeling period. For short pulse-labeling to measure RNA synthesis, 5-30 minutes is typical. For measuring RNA decay, a longer labeling period (e.g., 1-4 hours) followed by a chase with medium containing a high concentration of uridine is recommended.

-

-

Cell Lysis:

-

At the end of the labeling period, aspirate the labeling medium.

-

Immediately add TRIzol reagent to the cells to lyse them and stabilize the RNA.

-

Proceed with RNA isolation according to the TRIzol manufacturer's protocol or store the lysate at -80°C.

-

Table 1: Recommended Starting Concentrations and Incubation Times for Ac2SU Labeling

| Parameter | Recommended Range | Notes |

| Ac2SU Concentration | 10 - 200 µM | Optimal concentration is cell-type dependent and should be determined by a dose-response experiment to balance labeling efficiency and cytotoxicity. |

| Labeling Time (Synthesis) | 5 - 30 minutes | Shorter times provide a more accurate snapshot of nascent transcription. |

| Labeling Time (Decay) | 1 - 4 hours | Longer labeling ensures sufficient incorporation for subsequent chase experiments. |

Protocol 2: Isolation of Total RNA

Materials:

-

Cell lysate in TRIzol

-

75% Ethanol (B145695) (in RNase-free water)

-

RNase-free water

Procedure:

-

Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol lysate. Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

Protocol 3: Biotinylation of 2sU-labeled RNA

Important Note: The thiol group at the 2-position of uridine may have different reactivity compared to the 4-position. While Biotin-HPDP is commonly used for 4sU, its efficiency for 2sU may be lower. Iodoacetyl-biotin is a more reactive, though non-reversible, alternative that should be considered for efficient biotinylation of 2sU-labeled RNA.[1]

Materials:

-

2sU-labeled total RNA

-

Iodoacetyl-biotin or Biotin-HPDP (1 mg/mL in DMF)

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

RNase-free water

-

Chloroform:Isoamyl alcohol (24:1)

-

Isopropanol

-

75% Ethanol

Procedure:

-

Biotinylation Reaction:

-

In a 1.5 mL tube, combine 50-100 µg of total RNA, 1/10th volume of 10x Biotinylation Buffer, and bring the volume up with RNase-free water.

-

Add 2 µL of 1 mg/mL Iodoacetyl-biotin or Biotin-HPDP per 1 µg of RNA.

-

Incubate for 1.5 hours at room temperature with gentle rotation, protected from light.

-

-

Removal of Unbound Biotin:

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the reaction mixture.

-

Vortex and centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube.

-

-

RNA Precipitation: Precipitate the biotinylated RNA with isopropanol and wash with 75% ethanol as described in Protocol 2.

Protocol 4: Purification of Biotinylated RNA

Materials:

-

Biotinylated RNA

-

Streptavidin-coated magnetic beads

-

Washing buffers (low and high salt)

-

Elution buffer (containing a reducing agent like DTT if using a reversible biotinylation reagent)

Procedure:

-

Bead Preparation: Wash the streptavidin-coated magnetic beads according to the manufacturer's protocol.

-

Binding: Incubate the biotinylated RNA with the prepared beads for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the streptavidin.

-

Washing: Place the tube on a magnetic stand and discard the supernatant. Wash the beads multiple times with low and high salt buffers to remove non-biotinylated RNA.

-

Elution:

-

If a reversible biotinylation reagent like Biotin-HPDP was used, elute the RNA by incubating the beads in a buffer containing a reducing agent (e.g., 100 mM DTT) to cleave the disulfide bond.

-

If a non-reversible reagent like Iodoacetyl-biotin was used, elution can be performed using methods that disrupt the biotin-streptavidin interaction, although this is generally less efficient.

-

Experimental Workflow Diagram

Figure 2: General experimental workflow for metabolic RNA labeling with Ac2SU.

Quantitative Data Summary

The following table summarizes key quantitative parameters that need to be considered and optimized for successful metabolic labeling experiments with Ac2SU.

Table 2: Key Quantitative Parameters and Considerations

| Parameter | Typical Value/Range (for 4sU) | Considerations for Ac2SU |

| Labeling Concentration | 50 - 500 µM[1] | Likely lower due to increased cell permeability; start with 10-200 µM and perform a dose-response curve. |

| Labeling Time | 5 min - 24 hours | Dependent on the experimental question (synthesis vs. decay). Shorter times are better for capturing nascent transcripts. |

| Total RNA Input | 50 - 100 µg | Sufficient input is crucial for successful purification of labeled RNA. |

| Biotinylation Reagent | Biotin-HPDP, Iodoacetyl-biotin[1] | Iodoacetyl-biotin is recommended for 2sU due to potentially higher reactivity. |

| Yield of Labeled RNA | 1-5% of total RNA (for 1-2h labeling) | Yield will depend on labeling time, concentration, and the transcriptional activity of the cells. |

Conclusion

Metabolic labeling of RNA with this compound provides a powerful tool for investigating RNA dynamics. The enhanced cell permeability of this compound may offer advantages over the more commonly used 4-thiouridine. The protocols provided here serve as a comprehensive guide for researchers. However, it is essential to empirically optimize key parameters, particularly the labeling concentration and the choice of biotinylation reagent, to achieve robust and reliable results for your specific experimental system.

References

Probing RNA-Protein Interactions with 2',3',5'-Tri-O-acetyl-2-thiouridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene expression and regulation to the assembly of viral particles. Understanding these interactions at a molecular level is paramount for deciphering biological mechanisms and for the development of novel therapeutics. 2-thiouridine (B16713) (s²U), a naturally occurring modified nucleoside, offers a powerful tool for these investigations. When incorporated into RNA, the thiol group at the 2-position of the uracil (B121893) base can be photoactivated by UV light, leading to the formation of a covalent crosslink with interacting amino acid residues in close proximity. This "zero-length" crosslinking provides a high-resolution snapshot of RNA-protein binding sites.

2',3',5'-Tri-O-acetyl-2-thiouridine is a cell-permeable prodrug of 2-thiouridine. The acetyl groups protect the hydroxyl moieties of the ribose sugar, enhancing its lipophilicity and facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases cleave the acetyl groups, releasing 2-thiouridine, which is subsequently phosphorylated to 2-thiouridine triphosphate (s²UTP) and incorporated into nascent RNA transcripts by RNA polymerases. This metabolic labeling strategy enables the in vivo study of RNA-protein interactions in a cellular context.

These application notes provide a comprehensive guide to utilizing this compound for probing RNA-protein interactions, including detailed protocols for metabolic labeling, photo-crosslinking, and downstream analysis, as well as a summary of relevant quantitative data.

Application Notes

Principle of the Method

The use of this compound to probe RNA-protein interactions is based on the principles of photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP). The workflow involves the following key steps:

-

Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and converted to 2-thiouridine. This is then enzymatically converted to s²UTP and incorporated into newly synthesized RNA.

-

UV Crosslinking: The cells are irradiated with long-wave UV light (typically around 365 nm). The 2-thiouridine bases absorb this light, become excited, and form covalent bonds with amino acid residues of interacting proteins that are within a few angstroms. This creates stable RNA-protein adducts.

-

Immunoprecipitation: The protein of interest, along with its crosslinked RNA fragments, is selectively immunoprecipitated using a specific antibody.

-

RNA Fragment Analysis: The crosslinked RNA fragments are isolated and can be identified and quantified using techniques such as high-throughput sequencing (CLIP-seq) or mass spectrometry.

Advantages of Using 2-Thiouridine for Crosslinking

-

In Vivo Application: The acetylated form allows for efficient labeling of RNA within living cells, enabling the study of interactions in their native environment.

-

High Crosslinking Efficiency: Thiolated nucleosides like 2-thiouridine generally exhibit higher crosslinking efficiency compared to unmodified uridine (B1682114) when irradiated with longer wavelength UV light, which is less damaging to cells.

-

Specificity: Crosslinking occurs only at the site of the incorporated 2-thiouridine and upon UV irradiation, providing spatial and temporal control.

-

Identification of Binding Sites: The analysis of the crosslinked RNA fragments allows for the precise mapping of protein binding sites on the RNA. In the context of CLIP-seq, the crosslinking event can induce specific mutations (e.g., T-to-C transitions) during reverse transcription, which helps to pinpoint the exact binding nucleotide.

Considerations for Experimental Design

-

Concentration and Incubation Time: The optimal concentration of this compound and the incubation time will vary depending on the cell type and experimental goals. It is recommended to perform a titration to determine the optimal conditions that maximize labeling without inducing significant cellular toxicity.

-

UV Irradiation: The dose of UV irradiation is a critical parameter. Insufficient irradiation will result in low crosslinking efficiency, while excessive exposure can lead to RNA damage and non-specific crosslinking. A dose-response experiment is recommended to optimize this step.

-

Antibody Specificity: The success of the immunoprecipitation step relies heavily on the specificity and efficiency of the antibody against the protein of interest. Thorough validation of the antibody is essential.

-

Controls: Appropriate controls are crucial for data interpretation. These should include a no-UV control to assess non-specific binding and an isotype control for the immunoprecipitation.

Data Presentation

Thermodynamic Stability of RNA Duplexes

The incorporation of 2-thiouridine can influence the stability of RNA structures. The following table summarizes the melting temperatures (Tm) of RNA duplexes containing unmodified uridine (U), 2-thiouridine (s²U), and 4-thiouridine (B1664626) (s⁴U), demonstrating the stabilizing effect of the 2-thio modification.[1]

| Duplex Composition | Melting Temperature (Tm) in °C |

| Unmodified Control (containing U) | 19.0 |

| 2-Thiouridine containing (s²U) | 30.7 |

| 4-Thiouridine containing (s⁴U) | 14.5 |

Data adapted from Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic acids research, 25(6), 1272–1280.

This increased stability conferred by 2-thiouridine can be a factor in its biological roles and may also influence protein recognition of the modified RNA.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the in vivo incorporation of 2-thiouridine into the RNA of cultured mammalian cells using this compound.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 100 mM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate the cells at an appropriate density in a culture dish to achieve approximately 80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare the required volume of complete culture medium. Just before use, add the this compound stock solution to the medium to the desired final concentration (typically 100-500 µM). Vortex briefly to mix.

-

Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for the desired period (typically 4-16 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically.

-

Washing: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated nucleoside.

-

Proceed to Crosslinking: The cells are now ready for the UV crosslinking procedure.

Protocol 2: UV Crosslinking of Labeled Cells

This protocol describes the in vivo photo-crosslinking of 2-thiouridine-labeled RNA to interacting proteins.

Materials:

-

Metabolically labeled cells from Protocol 1

-

Ice-cold PBS

-

UV crosslinker instrument (e.g., Stratalinker) equipped with 365 nm bulbs

Procedure:

-

Preparation: Place the culture dish containing the washed, labeled cells on ice.

-

UV Irradiation: Remove the lid of the culture dish and place it in the UV crosslinker. Irradiate the cells with 365 nm UV light at a predetermined optimal dose (e.g., 0.1-0.5 J/cm²). The optimal dose should be determined experimentally.

-

Cell Harvesting: After irradiation, immediately harvest the cells by scraping in ice-cold PBS.

-

Pelleting: Transfer the cell suspension to a pre-chilled microcentrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Storage: The cell pellet can be used immediately for downstream applications or flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 3: Immunoprecipitation and Analysis of Crosslinked RNA-Protein Complexes (CLIP-seq)

This protocol provides a general workflow for the immunoprecipitation of a target protein and the subsequent analysis of the crosslinked RNA via high-throughput sequencing.

Materials:

-

Crosslinked cell pellet from Protocol 2

-

Lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors)

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash buffers

-

RNase T1

-

3' RNA adapter

-

T4 RNA ligase

-

5' RNA adapter

-

Reverse transcriptase

-

PCR amplification reagents

-

SDS-PAGE and Western blotting reagents

-

Proteinase K

Procedure:

-

Cell Lysis: Resuspend the crosslinked cell pellet in lysis buffer and incubate on ice to lyse the cells.

-

RNA Fragmentation: Partially digest the RNA with a low concentration of RNase T1 to generate RNA fragments of a suitable size for sequencing.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the cleared lysate with the specific antibody to form antibody-protein-RNA complexes.

-

Capture the complexes with protein A/G magnetic beads.

-

-

Washing: Wash the beads extensively to remove non-specifically bound proteins and RNA.

-

3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the crosslinked RNA fragments.

-

SDS-PAGE and Transfer: Elute the RNA-protein complexes from the beads and separate them by SDS-PAGE. Transfer the separated complexes to a nitrocellulose membrane.

-

RNA Isolation: Excise the membrane region corresponding to the size of the protein-RNA complex. Treat with Proteinase K to digest the protein, releasing the RNA fragments.

-

Reverse Transcription and 5' Adapter Ligation: Perform reverse transcription of the isolated RNA fragments. Ligate a second adapter to the 5' end of the cDNA.

-

PCR Amplification: Amplify the cDNA library by PCR.

-

High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Data Analysis: Analyze the sequencing data to identify the RNA binding sites of the protein of interest. Look for characteristic T-to-C mutations at the crosslinking sites.

Mandatory Visualizations

Caption: Experimental workflow for probing RNA-protein interactions.

Caption: Cellular processing of the 2-thiouridine prodrug.

References

Application Notes and Protocols for Cross-linking Studies Using 2',3',5'-Tri-O-acetyl-2-thiouridine